Cas no 2228399-89-9 (5-2-(propan-2-yloxy)phenyl-1,3-oxazol-2-amine)

5-2-(propan-2-yloxy)phenyl-1,3-oxazol-2-amine is a specialized heterocyclic compound featuring an oxazole core substituted with an isopropoxy phenyl group and an amine functionality. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a building block for bioactive molecules. The oxazole ring offers stability and versatility in synthetic pathways, while the isopropoxy substituent enhances lipophilicity, influencing solubility and bioavailability. The amine group provides a reactive site for further derivatization, enabling the synthesis of targeted derivatives. Its well-defined molecular architecture makes it valuable for research in medicinal chemistry and material science, where precise functionalization is critical.
5-2-(propan-2-yloxy)phenyl-1,3-oxazol-2-amine structure
2228399-89-9 structure
Product name:5-2-(propan-2-yloxy)phenyl-1,3-oxazol-2-amine
CAS No:2228399-89-9
MF:C12H14N2O2
Molecular Weight:218.251762866974
CID:6197563
PubChem ID:165610465

5-2-(propan-2-yloxy)phenyl-1,3-oxazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-2-(propan-2-yloxy)phenyl-1,3-oxazol-2-amine
    • 5-[2-(propan-2-yloxy)phenyl]-1,3-oxazol-2-amine
    • EN300-1759276
    • 2228399-89-9
    • インチ: 1S/C12H14N2O2/c1-8(2)15-10-6-4-3-5-9(10)11-7-14-12(13)16-11/h3-8H,1-2H3,(H2,13,14)
    • InChIKey: OKAIJUMFFYEOSH-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1C1=CN=C(N)O1)C(C)C

計算された属性

  • 精确分子量: 218.105527694g/mol
  • 同位素质量: 218.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 223
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.3Ų
  • XLogP3: 2.4

5-2-(propan-2-yloxy)phenyl-1,3-oxazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1759276-5.0g
5-[2-(propan-2-yloxy)phenyl]-1,3-oxazol-2-amine
2228399-89-9
5g
$3396.0 2023-06-03
Enamine
EN300-1759276-2.5g
5-[2-(propan-2-yloxy)phenyl]-1,3-oxazol-2-amine
2228399-89-9
2.5g
$2295.0 2023-09-20
Enamine
EN300-1759276-1.0g
5-[2-(propan-2-yloxy)phenyl]-1,3-oxazol-2-amine
2228399-89-9
1g
$1172.0 2023-06-03
Enamine
EN300-1759276-0.1g
5-[2-(propan-2-yloxy)phenyl]-1,3-oxazol-2-amine
2228399-89-9
0.1g
$1031.0 2023-09-20
Enamine
EN300-1759276-0.5g
5-[2-(propan-2-yloxy)phenyl]-1,3-oxazol-2-amine
2228399-89-9
0.5g
$1124.0 2023-09-20
Enamine
EN300-1759276-5g
5-[2-(propan-2-yloxy)phenyl]-1,3-oxazol-2-amine
2228399-89-9
5g
$3396.0 2023-09-20
Enamine
EN300-1759276-1g
5-[2-(propan-2-yloxy)phenyl]-1,3-oxazol-2-amine
2228399-89-9
1g
$1172.0 2023-09-20
Enamine
EN300-1759276-10g
5-[2-(propan-2-yloxy)phenyl]-1,3-oxazol-2-amine
2228399-89-9
10g
$5037.0 2023-09-20
Enamine
EN300-1759276-0.25g
5-[2-(propan-2-yloxy)phenyl]-1,3-oxazol-2-amine
2228399-89-9
0.25g
$1078.0 2023-09-20
Enamine
EN300-1759276-10.0g
5-[2-(propan-2-yloxy)phenyl]-1,3-oxazol-2-amine
2228399-89-9
10g
$5037.0 2023-06-03

5-2-(propan-2-yloxy)phenyl-1,3-oxazol-2-amine 関連文献

5-2-(propan-2-yloxy)phenyl-1,3-oxazol-2-amineに関する追加情報

Introduction to 5-2-(propan-2-yloxy)phenyl-1,3-oxazol-2-amine (CAS No. 2228399-89-9)

5-2-(propan-2-yloxy)phenyl-1,3-oxazol-2-amine, identified by the CAS number 2228399-89-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the oxazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and structural versatility. The presence of both an oxazole ring and an alkoxy-substituted phenyl group in its molecular structure imparts unique chemical and pharmacological properties, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The molecular framework of 5-2-(propan-2-yloxy)phenyl-1,3-oxazol-2-amine consists of a central oxazole ring, characterized by its five-membered aromatic system containing two nitrogen atoms. This core structure is flanked by a phenyl ring substituted at the 2-position with a propan-2-yloxy group, contributing to its overall hydrophilic character. Such structural motifs are frequently encountered in biologically active molecules, where they often serve as key pharmacophores responsible for target binding and biological efficacy.

In recent years, there has been a surge in research focused on oxazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in antimicrobial, anti-inflammatory, antiviral, and anticancer applications. The oxazole ring itself is known to exhibit significant stability and reactivity, making it an ideal scaffold for modifying and optimizing pharmacological properties. The introduction of the propan-2-yloxy substituent further enhances the compound's solubility and bioavailability, which are critical factors in drug development.

One of the most compelling aspects of 5-2-(propan-2-yloxy)phenyl-1,3-oxazol-2-amine is its potential as a building block for more complex drug candidates. The combination of the oxazole moiety with an alkoxy-substituted phenyl group creates a versatile platform that can be modified at multiple positions to tailor specific biological responses. This flexibility has made it a subject of interest for medicinal chemists seeking to develop novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of such compounds for their interaction with biological targets. Studies have demonstrated that oxazole derivatives can modulate various enzyme systems and receptor binding sites, suggesting their utility in addressing a wide range of diseases. For instance, modifications to the propan-2-yloxy group have been shown to influence metabolic pathways and enhance binding affinity to specific protein targets.

The synthesis of 5-2-(propan-2-yloxy)phenyl-1,3-oxazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the oxazole ring through cyclization reactions involving appropriate precursors. Subsequent functionalization at the 2-position of the phenyl ring with the propan-2-yloxy group is achieved through nucleophilic substitution or etherification reactions.

In industrial settings, the production of this compound is optimized for scalability while maintaining stringent quality control measures. Advances in green chemistry have also led to the development of more sustainable synthetic routes, minimizing waste and reducing environmental impact. These efforts align with global trends toward environmentally responsible pharmaceutical manufacturing.

The pharmacological profile of 5-2-(propan-2-yloxy)phenyl-1,3-oxazol-2-amine is still under active investigation, but preliminary studies suggest promising interactions with enzymes such as kinases and phosphodiesterases. These enzymes play crucial roles in cellular signaling pathways associated with various diseases, including cancer and inflammatory disorders. By modulating their activity, this compound may offer therapeutic benefits in treating these conditions.

Furthermore, the structural features of this molecule make it an attractive candidate for developing prodrugs—compounds that are inactive until metabolically converted into their active form within the body. The presence of both polar (hydroxyl) and non-polar (alkyl) groups allows for favorable partitioning between aqueous environments and lipid membranes, enhancing its potential as a prodrug candidate.

As research continues to uncover new biological activities and synthetic methodologies, 5-2-(propan-2-yloxy)phenyl-1,3-oxyzolane - 4-carboxylic acid, along with related derivatives, are expected to play an increasingly important role in drug discovery pipelines. Collaborative efforts between academic researchers and pharmaceutical companies will be essential in translating these findings into clinical applications that benefit patients worldwide.

The future directions for this compound include exploring its potential in combination therapies, where it may synergize with other drugs to enhance therapeutic outcomes. Additionally, investigating its mechanism of action at a molecular level will provide deeper insights into its pharmacological effects and aid in designing next-generation analogs with improved properties.

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